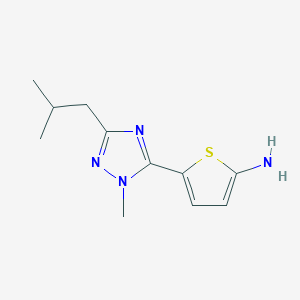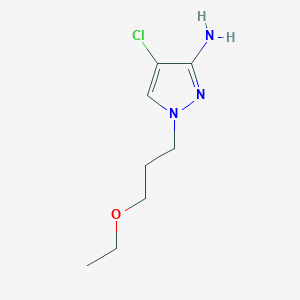
4-Chloro-1-(3-ethoxypropyl)-1h-pyrazol-3-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Chloro-1-(3-ethoxypropyl)-1h-pyrazol-3-amine is an organic compound that belongs to the class of pyrazoles This compound is characterized by the presence of a chloro group, an ethoxypropyl chain, and an amine group attached to a pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-1-(3-ethoxypropyl)-1h-pyrazol-3-amine typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.
Introduction of the Chloro Group: Chlorination of the pyrazole ring can be achieved using reagents such as thionyl chloride or phosphorus pentachloride.
Attachment of the Ethoxypropyl Chain: The ethoxypropyl chain can be introduced through nucleophilic substitution reactions using appropriate alkyl halides.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This can include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-1-(3-ethoxypropyl)-1h-pyrazol-3-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the chloro group or the amine group.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura or Heck reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or aryl halides in the presence of a base.
Coupling Reactions: Palladium catalysts in the presence of appropriate ligands and bases.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while substitution reactions can introduce various functional groups.
Scientific Research Applications
4-Chloro-1-(3-ethoxypropyl)-1h-pyrazol-3-amine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored as a potential drug candidate or as a precursor for pharmaceutical compounds.
Industry: Utilized in the development of agrochemicals, dyes, and other industrial products.
Mechanism of Action
The mechanism of action of 4-Chloro-1-(3-ethoxypropyl)-1h-pyrazol-3-amine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The exact pathways involved can vary and are often the subject of ongoing research.
Comparison with Similar Compounds
Similar Compounds
4-Chloro-1-(3-ethoxypropyl)-3-nitro-1H-pyrazole: Similar structure but with a nitro group instead of an amine group.
4-Chloro-1-N-(3-ethoxypropyl)benzene-1,2-diamine: Contains a benzene ring instead of a pyrazole ring.
5-(4-chloro-1,3-dimethyl-1H-pyrazol-5-yl)-4-(3-ethoxypropyl)-4H-1,2,4-triazole-3-thiol: Contains additional functional groups and a triazole ring.
Uniqueness
4-Chloro-1-(3-ethoxypropyl)-1h-pyrazol-3-amine is unique due to its specific combination of functional groups and its potential applications in various fields. Its structure allows for diverse chemical reactivity and the possibility of forming a wide range of derivatives.
Properties
Molecular Formula |
C8H14ClN3O |
|---|---|
Molecular Weight |
203.67 g/mol |
IUPAC Name |
4-chloro-1-(3-ethoxypropyl)pyrazol-3-amine |
InChI |
InChI=1S/C8H14ClN3O/c1-2-13-5-3-4-12-6-7(9)8(10)11-12/h6H,2-5H2,1H3,(H2,10,11) |
InChI Key |
PFTWPPOVUNDKDN-UHFFFAOYSA-N |
Canonical SMILES |
CCOCCCN1C=C(C(=N1)N)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


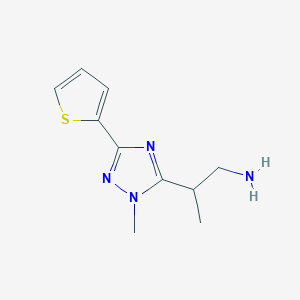
![2-Thia-7-azaspiro[4.4]nonane](/img/structure/B13626766.png)
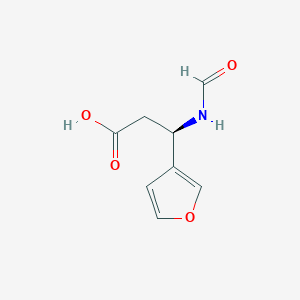
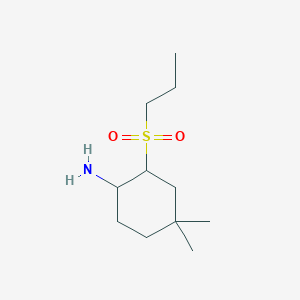
![8-(-lambda5-Diazynylidene)tricyclo[4.3.0.0,2,5]nonan-7-one](/img/structure/B13626794.png)
![5-Methylthieno[2,3-d]pyrimidine-6-carboxylicacid](/img/structure/B13626797.png)
![3-Bromo-2-[(piperazin-1-yl)methyl]aniline](/img/structure/B13626799.png)
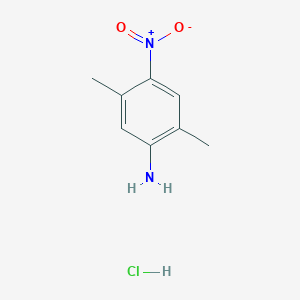
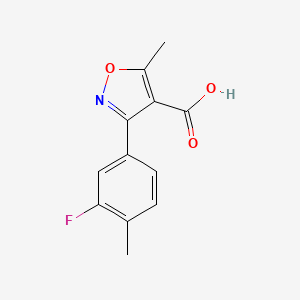
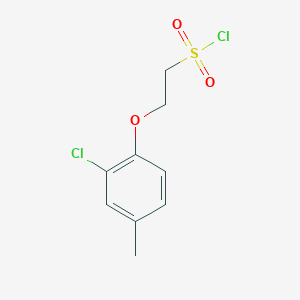

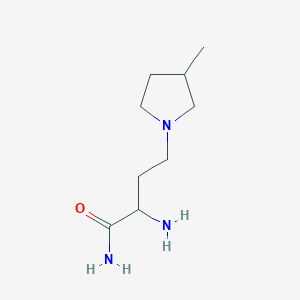
![4-[1-(difluoromethyl)-1H-1,2,4-triazol-3-yl]aniline](/img/structure/B13626860.png)
